N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
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Description
The study and synthesis of complex organic compounds, including those with 1,3,4-thiadiazol rings, fluorophenyl groups, and pyridine carboxamide structures, represent a significant area of research in medicinal chemistry due to their potential pharmacological activities. These compounds are synthesized through various chemical reactions, aiming to explore their chemical and physical properties for potential applications in drug development, excluding their use and dosage information as per your request.
Synthesis Analysis
The synthesis of complex organic compounds like the one you're interested in typically involves multi-step chemical reactions. These may include nucleophilic substitution reactions, cyclization processes, and the introduction of specific functional groups to achieve the desired molecular framework. For example, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has been reported to show potent activity as Met kinase inhibitors, indicating a sophisticated synthetic approach to achieve biological activity (Schroeder et al., 2009).
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with 1,3,4-thiadiazole motifs, similar to the one described, have been synthesized and evaluated for their antimicrobial and antifungal activities. The presence of a thiadiazole ring often contributes to bioactive properties, suggesting potential use in developing new therapeutic agents against bacterial and fungal infections (Sych et al., 2019).
Enzyme Inhibition
Research on related compounds indicates their potential as enzyme inhibitors, including applications in targeting Mycobacterium tuberculosis GyrB, a key enzyme for bacterial DNA replication. This suggests the chemical's utility in treating tuberculosis and possibly other bacterial infections (Jeankumar et al., 2013).
Receptor Antagonism
Compounds structurally related to the query chemical have been explored for their role in receptor antagonism, including inhibiting serotonin 5-HT1A receptors. This implies potential applications in neuropharmacology, particularly in developing treatments for psychiatric disorders (Kepe et al., 2006).
Fluorescent Dye Synthesis
Related research includes the use of thiadiazole derivatives in synthesizing fluorescent dyes, suggesting the compound's relevance in materials science for developing new fluorescent materials with potential applications in sensing, imaging, and optical devices (Witalewska et al., 2019).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S2/c1-2-26-17-21-20-16(27-17)19-14(23)13-4-3-9-22(15(13)24)25-10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOPEEXWEPRTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
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